molecular formula C23H27N6O6PS B3008096 4-[4-(3-Methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine;phosphoric acid CAS No. 2375269-38-6

4-[4-(3-Methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine;phosphoric acid

Cat. No.: B3008096
CAS No.: 2375269-38-6
M. Wt: 546.54
InChI Key: PPUIVLBPWAJKPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 4-[4-(3-Methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine;phosphoric acid (CAS: 920941-31-7) is a heterocyclic molecule with a molecular formula of C23H24N6O2S and a molecular weight of 448.54 g/mol . Its structure integrates a morpholine ring, 1,2,4-triazole, 1,2,4-oxadiazole, and methylphenyl substituents, with a phosphoric acid moiety enhancing polarity. The SMILES string (Cc1cccc(c1)n1c(SCc2onc(n2)c2ccccc2C)nnc1N1CCOCC1) highlights the connectivity of these groups .

Properties

IUPAC Name

4-[4-(3-methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine;phosphoric acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N6O2S.H3O4P/c1-16-6-5-8-18(14-16)29-22(28-10-12-30-13-11-28)25-26-23(29)32-15-20-24-21(27-31-20)19-9-4-3-7-17(19)2;1-5(2,3)4/h3-9,14H,10-13,15H2,1-2H3;(H3,1,2,3,4)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPUIVLBPWAJKPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)N2C(=NN=C2SCC3=NC(=NO3)C4=CC=CC=C4C)N5CCOCC5.OP(=O)(O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H27N6O6PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

546.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 4-[4-(3-Methylphenyl)-5-[[3-(2-methylphenyl)-1,2,4-oxadiazol-5-yl]methylsulfanyl]-1,2,4-triazol-3-yl]morpholine;phosphoric acid is a complex organic molecule that has garnered attention for its potential biological activities. This article delves into its synthesis, biological activity, and relevant case studies.

Synthesis

The synthesis of this compound involves several key steps, typically including the reaction of various precursors such as 3-(2-methylphenyl)-1,2,4-oxadiazole derivatives and morpholine. The final product is characterized by a phosphoric acid moiety which may enhance its biological properties.

Antimicrobial Activity

Recent studies have indicated that compounds containing the 1,2,4-oxadiazole and triazole moieties exhibit significant antimicrobial properties. For instance, derivatives of 1,3,4-oxadiazole have been shown to possess potent activity against various bacterial strains. In a study focusing on related compounds, IC50 values (the concentration required to inhibit 50% of the microbial growth) were reported to be in the range of 0.471.4μM0.47-1.4\mu M against thymidylate synthase (TS), an essential enzyme in DNA synthesis .

CompoundTargetIC50 (µM)
Compound ATS Protein0.47
Compound BTS Protein1.4

Anticancer Activity

The anticancer potential of this compound has also been explored. Various structural analogs have demonstrated cytotoxic effects against cancer cell lines such as HCT116 and MCF7. For example, compounds derived from the oxadiazole framework have shown IC50 values as low as 10.1μM10.1\mu M against liver carcinoma cells (HUH7), outperforming traditional chemotherapeutics like 5-Fluorouracil .

Cell LineCompoundIC50 (µM)
HUH7Compound C10.1
HCT116Compound D<18.78

The biological activity of this compound can be attributed to its ability to interact with specific protein targets within microbial and cancerous cells. The presence of electron-donating groups such as methyl groups enhances its lipophilicity and facilitates membrane penetration, allowing for effective targeting of intracellular pathways .

Structure-Activity Relationship (SAR)

The structure-activity relationship studies indicate that modifications on the phenyl rings significantly influence the biological activity of these compounds. For instance:

  • The presence of methyl groups at specific positions on the phenyl ring has been correlated with increased cytotoxicity.
  • The introduction of heterocyclic structures enhances both antimicrobial and anticancer activities.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical settings:

  • Study on Antimicrobial Efficacy : A series of synthesized oxadiazole derivatives were tested against various bacterial strains using disc diffusion methods. Results showed superior activity against Gram-positive bacteria compared to Gram-negative counterparts .
  • Cytotoxicity Analysis : Compounds were evaluated using the NCI-60 cell line panel which revealed promising results against multiple cancer types, particularly showing significant selectivity towards liver cancer cells .

Comparison with Similar Compounds

Structural and Functional Comparisons with Analogues

Core Heterocyclic Features

a) Morpholine-Containing Triazoles
  • 4-(4-Methylphenyl)-5-morpholin-4-yl-4H-1,2,4-triazole-3-thiol (CAS 2160-15-8) shares the triazole-morpholine core but replaces the oxadiazole with a thiol group. Its molecular formula (C13H16N4OS ) and weight (276.36 g/mol ) reflect simpler substituents, reducing steric bulk compared to the target compound .
b) Oxadiazole Derivatives
  • 4-[2-(3-Chlorophenyl)-4-(4-chlorophenyl)sulfonyl-1,3-oxazol-5-yl]morpholine (CAS 608099-18-9) replaces the triazole with an oxazole ring and includes chlorophenyl/sulfonyl groups, increasing hydrophobicity and electron-withdrawing effects .

Physicochemical Properties

Compound (CAS) Molecular Formula Molecular Weight (g/mol) Key Functional Groups LogP* (Predicted)
920941-31-7 (Target) C23H24N6O2S 448.54 Oxadiazole, Triazole, Morpholine, Phosphoric Acid ~2.1
2160-15-8 C13H16N4OS 276.36 Triazole, Morpholine, Thiol ~1.8
731827-25-1 C23H26N4O4S 454.54 Triazole, Morpholine, Sulfonyl ~2.5
608099-18-9 C20H18Cl2N2O4S 453.34 Oxazole, Sulfonyl, Chlorophenyl ~3.0

*LogP values estimated using fragment-based methods.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.